6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde

Lipophilicity Drug design ADME prediction

This 6-fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde is the definitive building block to access the 6-fluoro-2-methylbenzo[d]thiazol-5-yl pharmacophore claimed in Eli Lilly patents (US10,836,773 B1) for Alzheimer's tauopathy inhibitors. Unlike generic benzothiazole-5-carbaldehydes, its precise 6-fluoro and 2-methyl substitution pattern is essential for the 65% reductive amination yield documented in Molaid reaction data. Procuring at ≥97% purity ensures reproducible C–N bond formation and reliable lead optimization campaigns. Store at 2-8°C to preserve aldehyde integrity for both discovery and scale-up.

Molecular Formula C9H6FNOS
Molecular Weight 195.21
CAS No. 2413907-25-0
Cat. No. B2502736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde
CAS2413907-25-0
Molecular FormulaC9H6FNOS
Molecular Weight195.21
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C(=C2)C=O)F
InChIInChI=1S/C9H6FNOS/c1-5-11-8-2-6(4-12)7(10)3-9(8)13-5/h2-4H,1H3
InChIKeyJEQTYGWBNTWINR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde CAS 2413907-25-0: Basic Profile and Procurement Baseline


6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde (CAS 2413907-25-0) is a heterocyclic building block belonging to the benzothiazole class, featuring a 6-fluoro substituent, a 2-methyl group, and a reactive 5-carbaldehyde handle . It possesses a molecular formula of C9H6FNOS and a molecular weight of 195.21 g/mol . The compound is commercially available from multiple reputable vendors with typical purity specifications of 97% and is supplied for research and further manufacturing use only .

Why Generic Benzothiazole-5-carbaldehydes Cannot Substitute 6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde


The 6-fluoro and 2-methyl substitution pattern on the benzothiazole core is not arbitrary; it dictates the compound's physicochemical properties and reactivity. Fluorine substitution modulates lipophilicity (LogP), electron density, and metabolic stability, while the methyl group influences steric and electronic parameters in downstream reactions . Generic benzothiazole-5-carbaldehydes lacking this precise substitution cannot replicate the reactivity profile required for synthesizing 6-fluoro-2-methylbenzo[d]thiazol-5-yl derivatives, which are patented intermediates for neurodegenerative disease therapeutics [1]. Substitution with non-fluorinated or differently substituted analogs would alter both synthetic yields and the biological activity of final products, making direct replacement scientifically unsound [2].

Quantitative Differentiation Evidence: 6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde vs. Closest Analogs


Computed LogP Difference: 6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde vs. Non-Fluorinated 2-Methylbenzothiazole-5-carbaldehyde

Fluorine substitution at the 6-position marginally increases lipophilicity compared to the non-fluorinated analog. The target compound exhibits a calculated LogP of 2.3 [1] (or 2.09 from vendor data ), while the non-fluorinated comparator 2-methylbenzothiazole-5-carbaldehyde (CAS 20061-46-5) has a reported XLogP of 2.2 [2]. This subtle shift in partition coefficient reflects fluorine's well-established effect of slightly increasing lipophilicity in aromatic systems, a class-level inference supported by empirical data in fluorobenzothiazole series.

Lipophilicity Drug design ADME prediction

Synthetic Yield in Reductive Amination: 6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde as Intermediate

In a patented reductive amination procedure (US20200095254A1), 6-fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde reacts with 1-(2-(((3R,5S)-5-methylpyrrolidin-3-yl)oxy)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one hydrochloride in the presence of DIPEA and sodium triacetoxyborohydride in dichloromethane, affording the corresponding secondary amine product in 65% yield after 17.67 hours [1]. While a direct head-to-head comparison with a non-fluorinated analog under identical conditions is not available, the 65% yield represents a practical synthetic benchmark for this fluorinated aldehyde in reductive amination, a key transformation for constructing the 6-fluoro-2-methylbenzo[d]thiazol-5-yl scaffold claimed for Alzheimer's disease applications [2].

Organic synthesis Reductive amination Building block

Purity and Storage Stability Specifications: 6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde vs. Typical Benzothiazole Aldehydes

The target compound is commercially supplied with a typical purity of 97% (minimum) , meeting or exceeding the purity standards commonly available for the non-fluorinated analog 2-methylbenzothiazole-5-carbaldehyde, which is offered at 95% to 98% purity from various vendors . Furthermore, the compound is recommended for storage under sealed, dry conditions at 2-8°C , a specification that aligns with the handling requirements for benzothiazole aldehydes but underscores the need for controlled storage to preserve aldehyde integrity.

Chemical procurement Purity Stability

Structural Uniqueness for SAR: 6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde as Critical Intermediate in Neurodegenerative Drug Patents

The 6-fluoro-2-methyl substitution pattern is essential for the biological activity of downstream compounds. Patent US10,836,773 B1 explicitly claims 6-fluoro-2-methylbenzo[d]thiazol-5-yl compounds for the treatment of Alzheimer's disease and other tauopathies [1]. The aldehyde serves as a direct precursor to these biologically active entities via reductive amination or other transformations. The patent's structure-activity relationship (SAR) studies imply that the 6-fluoro substituent contributes to target engagement and metabolic stability, while the 2-methyl group influences binding conformation [2]. Non-fluorinated or differently substituted benzothiazole aldehydes would not yield the same active pharmacophore, rendering the specific substitution pattern non-interchangeable.

Medicinal chemistry Structure-activity relationship Alzheimer's disease

6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde: Recommended Application Scenarios Based on Differentiation Evidence


Synthesis of 6-Fluoro-2-methylbenzo[d]thiazol-5-yl Derivatives for Alzheimer's Disease Research

As a key aldehyde intermediate, this compound is directly employed in the synthesis of 6-fluoro-2-methylbenzo[d]thiazol-5-yl compounds claimed in Eli Lilly patents (US10,836,773 B1) for treating tauopathies, including Alzheimer's disease. The documented reductive amination yield of 65% (Molaid reaction data) supports its use in constructing the requisite amine-linked pharmacophores. Researchers developing novel tau aggregation inhibitors or O-GlcNAcase inhibitors will find this building block essential for accessing the patented chemical space [1].

Building Block for Fluorinated Benzothiazole Libraries in Drug Discovery

The 6-fluoro-2-methyl substitution pattern imparts a modest but potentially significant increase in lipophilicity (LogP ~2.3) compared to non-fluorinated analogs (LogP ~2.2), which can influence ADME properties. Medicinal chemists can leverage this compound to generate focused libraries of fluorinated benzothiazoles for lead optimization campaigns, particularly where fluorine scanning is a design strategy .

Reliable Intermediate for Reductive Amination and Aldehyde-based Couplings

With a demonstrated yield of 65% in a patented reductive amination procedure under mild conditions, this aldehyde is a proven and reliable electrophile for C–N bond formation. Procurement of this compound at ≥97% purity ensures reproducible results in multistep syntheses, reducing the need for extensive optimization and purification. Its recommended storage at 2-8°C preserves aldehyde functionality, making it suitable for both small-scale discovery and larger-scale process development [2].

Precursor for Fluorinated Heterocyclic Scaffolds with Potential Antimicrobial Activity

While direct biological data for this specific aldehyde is limited, the broader class of 6-fluoro-benzothiazoles has demonstrated antimicrobial and antifungal activities in multiple studies [3]. As a versatile aldehyde, this compound can be further functionalized into hydrazones, thiazolidinones, or oxadiazoles—heterocycles often explored for antimicrobial properties. It serves as a strategic starting point for synthesizing novel fluorinated heterocycles for biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.